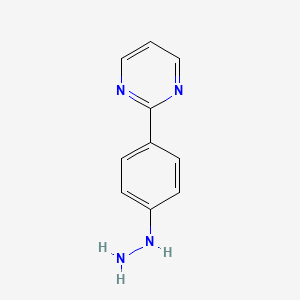

2-(4-Hydrazinylphenyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(4-pyrimidin-2-ylphenyl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7,14H,11H2 |

InChI Key |

QUCRJLXDQQFKNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)NN |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 4 Hydrazinylphenyl Pyrimidine

Historical Development of Pyrimidine (B1678525) Synthesis Relevant to Hydrazinylphenyl Structures

The journey into pyrimidine synthesis began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid, by reacting urea (B33335) and malonic acid. wikipedia.org This was followed by the systematic study of pyrimidines initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org Pinner was also the one who coined the term "pyrimidine" in 1885. wikipedia.orgumich.edu

Early work on pyrimidine derivatives, such as alloxan, was known in the early 19th century, but the core pyrimidine structure was not synthesized until later. wikipedia.org The pyrimidine ring system is naturally found in essential biological molecules like the nucleotides cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine). wikipedia.org It is also a core component of many synthetic compounds, including barbiturates and the HIV drug zidovudine. wikipedia.org

The biosynthesis of pyrimidines in organisms occurs through a de novo pathway, which starts from simple molecules like bicarbonate and ammonia (B1221849) to form uridine-5'-monophosphate (UMP). umich.edunumberanalytics.comslideshare.net This multi-step enzymatic process is crucial for the production of DNA and RNA building blocks. numberanalytics.com

Classical Synthetic Routes to 2-(4-Hydrazinylphenyl)pyrimidine and its Precursors

The most common and widely used method for constructing a pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine (B92328) derivative. bu.edu.eg This general approach, often referred to as the principal synthesis, involves the cyclization of β-dicarbonyl compounds with N-C-N compounds. wikipedia.org

A key precursor for the synthesis of this compound is a substituted pyrimidine that can be converted to the hydrazinyl derivative. A common strategy involves the synthesis of a pyrimidine with a leaving group at the 2-position, such as a halogen or a sulfonyl group. For instance, 2-methylsulfonyl-4-(m-trifluoromethylphenyl)pyrimidine (B8481561) can be synthesized and subsequently reacted with hydrazine (B178648) to yield the corresponding 2-hydrazinopyrimidine (B184050) derivative. prepchem.com

Another classical approach involves the use of 2,4,5-trichloropyrimidine (B44654) as a starting material. Through sequential nucleophilic substitution reactions, first with an amine and then with hydrazine hydrate (B1144303), the desired hydrazinylpyrimidine can be obtained. nih.gov For example, 2-amino-N-methylbenzamide can be reacted with 2,4,5-trichloropyrimidine, followed by treatment with hydrazine hydrate to yield a key hydrazinylpyrimidine intermediate. nih.gov

Direct Synthesis of this compound: Reaction Conditions and Yield Optimization Studies

The direct synthesis of this compound can be achieved by reacting a precursor containing a suitable leaving group at the 2-position of the pyrimidine ring with hydrazine. A documented method involves the reaction of 2-methylsulfonyl-4-(m-trifluoromethylphenyl)pyrimidine with 95% hydrazine in absolute ethanol (B145695). prepchem.com The reaction is carried out under reflux for 8 hours. prepchem.com

In a similar vein, the synthesis of 2-hydrazino-4-(m-trifluoromethylphenyl)pyrimidine has been reported with a specific melting point of 103°-106° C, which then resolidifies and melts at 120°-122° C. prepchem.com Another example is the synthesis of 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine, which is prepared from the corresponding 4-chloro derivative by reaction with hydrazine hydrate. researchgate.net

The synthesis of various 2,4-diarylaminopyrimidine-based hydrazones has also been reported. nih.gov This involves a nucleophilic substitution reaction of a substituted pyrimidine with hydrazine hydrate in ethanol at room temperature for 4 hours to produce the key hydrazinyl intermediate. nih.gov

Advanced Synthetic Approaches for this compound Analogues

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of pyrimidine derivatives, including those with hydrazinylphenyl substituents.

Transition-Metal Catalyzed Coupling Reactions in Pyrimidine Functionalization

Transition-metal catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrimidines. nih.govdntb.gov.uaresearchgate.netdntb.gov.ua These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions are particularly useful for modifying the pyrimidine scaffold to introduce various functional groups. researchgate.net For example, palladium-catalyzed Suzuki cross-coupling reactions have been employed in the functionalization of halo-pyrimidine moieties. dntb.gov.ua These reactions can be used to introduce the 4-hydrazinylphenyl group or its precursors onto the pyrimidine ring.

Recent research has focused on the development of new palladium precatalysts that enable fast Suzuki-Miyaura coupling reactions, even with unstable boronic acids. dntb.gov.ua Furthermore, copper-catalyzed amination of pyrimidines containing different halogen atoms has been shown to produce monoaminated products in very good yields. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Hydrazinylphenylpyrimidines

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comnih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.

Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. youtube.comnih.govyoutube.comyoutube.com In the context of hydrazinylphenylpyrimidine synthesis, this can involve:

Using safer solvents and reaction conditions: Avoiding hazardous solvents and running reactions at ambient temperature and pressure whenever possible. youtube.com

Reducing derivatives: Minimizing the use of protecting groups and other derivatization steps to reduce waste and improve efficiency. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

An example of a greener approach is the use of solid-phase synthesis techniques, which can simplify purification and reduce solvent usage. nih.gov Additionally, one-pot and multicomponent reactions are being explored to increase efficiency and reduce waste in the synthesis of pyrimidine derivatives. nih.gov

Functionalization and Derivatization Strategies of this compound

The hydrazinyl group in this compound is a versatile functional handle that allows for a wide range of derivatization reactions. nih.govresearchgate.netdntb.gov.ua These reactions can be used to create a library of new compounds with potentially interesting biological or material properties.

The hydrazinyl moiety can react with various electrophiles. For example, it can be condensed with aldehydes and ketones to form hydrazones. nih.gov This reaction is a common strategy for creating diverse libraries of compounds for biological screening. nih.govnih.gov

Furthermore, the hydrazinyl group can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate can lead to the formation of pyrazole-substituted pyrimidines. nih.gov Reactions with other reagents can yield triazolopyrimidines or pyrimidotriazines. nih.gov

The reactivity of the pyrimidine ring itself can also be exploited for further functionalization. Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature, but it can occur at the 5-position. wikipedia.org

Table of Research Findings on Derivatization Reactions:

| Reactant(s) | Product Type | Reference |

| Aldehydes or Ketones | Hydrazones | nih.gov |

| Acetylacetone / Ethyl Acetoacetate | Pyrazolyl-pyrimidines | nih.gov |

| Formic Acid / Acetic Acid / Carbon Disulfide | Triazolopyrimidines | nih.gov |

| Halogenated Ketones / Esters | Pyrimidotriazines | nih.gov |

| Cinnamonitriles | Aryl hydrazopyrimidines | nih.gov |

Modifications at the Hydrazine Moiety to Yield Novel Hydrazone Derivatives

The hydrazine group in this compound is a key functional handle for derivatization, most commonly through condensation reactions with various carbonyl compounds to form hydrazones. This reaction is a straightforward and efficient method for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the final molecule.

The general synthesis involves the reaction of the parent hydrazine with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol, often with catalytic amounts of acid. nih.gov This reaction leads to the formation of a C=N double bond, yielding the corresponding hydrazone derivative. A notable example is the synthesis of 2,4-diarylaminopyrimidine hydrazone derivatives, where a key hydrazine intermediate is condensed with a variety of commercially available aldehydes or ketones. nih.gov The mixture is typically stirred at an elevated temperature (e.g., 80 °C) for several hours to ensure the completion of the reaction.

The versatility of this approach is demonstrated by the wide array of aldehydes and ketones that can be employed, leading to a diverse library of hydrazone derivatives. Research has shown the synthesis of numerous hydrazone-substituted pyrimidines with various aromatic and heterocyclic aldehydes. For instance, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives has been synthesized and reacted with different benzaldehyde (B42025) derivatives to yield the corresponding hydrazones. nih.gov

The table below illustrates some examples of hydrazone derivatives synthesized from a pyrimidine hydrazine precursor, showcasing the variety of substitutions that can be achieved.

Table 1: Examples of Synthesized Hydrazone Derivatives from a Pyrimidine Hydrazine Precursor

| Reactant (Substituted Benzaldehyde) | Resulting Hydrazone Derivative | Reference |

| 4-Chlorobenzaldehyde | Derivative with a 4-chlorophenyl group | nih.gov |

| 4-Methylbenzaldehyde | Derivative with a 4-methylphenyl group | nih.gov |

| 4-Methoxybenzaldehyde | Derivative with a 4-methoxyphenyl (B3050149) group | nih.gov |

| 3-Cyanobenzaldehyde | Derivative with a 3-cyanophenyl group | nih.gov |

| 2-Chlorobenzaldehyde | Derivative with a 2-chlorophenyl group | nih.gov |

This table is illustrative and based on derivatization patterns described in the literature for analogous compounds.

Regioselective Substitution Patterns on the Pyrimidine Ring

The pyrimidine ring of this compound offers multiple sites for substitution, and achieving regioselectivity is crucial for the synthesis of well-defined analogues. The inherent electronic properties of the diazine ring, characterized by its electron-deficient nature, dictate its reactivity towards nucleophiles.

A common strategy for functionalizing the pyrimidine ring is through nucleophilic aromatic substitution (SNAr) of halogenated pyrimidine precursors. For example, the synthesis can start from a multi-halogenated pyrimidine, such as 2,4,5-trichloropyrimidine. nih.gov The differential reactivity of the chlorine atoms allows for a stepwise and regioselective substitution. Typically, the chlorine at position 4 is the most susceptible to nucleophilic attack, followed by the one at position 2, and then at position 5. By carefully controlling the reaction conditions and the stoichiometry of the nucleophiles, specific substitution patterns can be achieved.

Another approach involves the derivatization of pre-functionalized pyrimidine rings. For instance, 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines serve as versatile intermediates. google.com The groups at positions 2, 4, and 6 can be selectively manipulated or replaced to introduce further diversity. google.com

Furthermore, fused pyrimidine systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, can be synthesized from pyrimidine precursors, highlighting the reactivity of the ring system towards cyclocondensation reactions. nih.gov These reactions are also governed by the regiochemical properties of the substituted pyrimidine starting material. nih.gov

Aromatic Ring Modifications of the Phenyl Hydrazine Subunit

Modification of the phenyl ring of the this compound scaffold provides another avenue for creating structural diversity. These modifications are typically introduced by using appropriately substituted phenylhydrazine (B124118) precursors during the initial synthesis or by functionalizing the phenyl ring at a later stage, although the former is more common.

The table below summarizes some of the modifications made to the phenyl ring in a series of pyrimidine hydrazone derivatives.

Table 2: Aromatic Ring Modifications in Pyrimidine Hydrazone Derivatives

| Position of Substitution on Phenyl Ring | Substituent | Reference |

| 4 | -Cl | nih.gov |

| 4 | -CH₃ | nih.gov |

| 4 | -OCH₃ | nih.gov |

| 3 | -CN | nih.gov |

| 2 | -Cl | nih.gov |

This table is based on substitutions made on the phenyl part of hydrazone derivatives of a pyrimidine core.

Stereoselective Synthesis Methodologies for Chiral this compound Analogues

The development of stereoselective synthesis methodologies for creating chiral analogues of this compound is an advanced area of research. While specific methods for this exact compound are not widely documented, general principles of asymmetric synthesis can be applied to introduce chirality into the molecule.

One potential strategy involves the use of chiral hydrazine reagents. The synthesis of such reagents, often derived from amino acids, has been reported. nih.gov These chiral hydrazines can then be reacted with a suitable pyrimidine precursor to generate diastereomeric products that can be separated. For example, chiral hydrazine derivatives can be synthesized in a two-step process starting from 1,5-difluoro-2,4-dinitrobenzene (B51812) and a chiral amino acid amide. nih.gov These chiral hydrazines can then react with carbonyl compounds to form diastereomeric hydrazones, which can be separated by chromatography. nih.gov A similar approach could be envisioned where a chiral hydrazine is coupled with a pyrimidine electrophile.

Another approach is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the enantioselective hydrogenation of fluorinated hydrazones has been achieved using a Palladium catalyst with a chiral ligand, yielding chiral fluorinated hydrazines with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral pyrimidine-containing hydrazines.

Furthermore, chirality can be introduced on the pyrimidine ring itself or on a substituent attached to it. Asymmetric synthesis methods for pyrimidine derivatives have been developed that are effective for sensitive and epimerizable substrates, preserving optical activity. organic-chemistry.org These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. While these methods have not been specifically applied to this compound, they represent a promising avenue for future research into its chiral analogues.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of 2 4 Hydrazinylphenyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-hydrazinylphenyl)pyrimidine derivatives. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom, allowing for the confirmation of the molecular skeleton and the position of substituents.

In ¹H NMR spectra of pyrimidine-based hydrazone derivatives, recorded in solvents like DMSO-d₆, the protons of the hydrazino group (NH) and pyrimidine (B1678525) ring typically appear as distinct signals. For instance, exchangeable protons of NH groups can be observed as broad singlets at downfield chemical shifts, often above δ 11.0 ppm. nih.govnih.gov Protons on the aromatic rings exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. nih.gov

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including those within the pyrimidine and phenyl rings. The chemical shifts of these carbons confirm the hybridisation and connectivity within the heterocyclic and aromatic systems. The combination of ¹H and ¹³C NMR, often supported by 2D NMR experiments like COSY and HSQC, allows for the complete and unambiguous assignment of the compound's constitution.

Table 1: Illustrative ¹H NMR Chemical Shift Data for a 2,4-Diarylaminopyrimidine Hydrazone Derivative Data based on a representative compound from related studies. nih.gov

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Hydrazone NH | ~11.95 | Singlet |

| Amine NH | ~11.33 | Singlet |

| Pyrimidine CH | ~8.23 | Singlet |

| Aromatic CH | 7.0 - 8.8 | Multiplet |

Mass Spectrometry (MS) Applications in the Characterization of Synthetic this compound Products

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of synthetic products, as well as to gain structural insights through fragmentation analysis. For derivatives of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, followed by tandem mass spectrometry (MS/MS) for fragmentation studies. nih.gov

In a typical ESI-MS analysis, the molecule is protonated to generate a molecular ion peak [M+H]⁺, which confirms the molecular mass of the synthesized compound. Further analysis using Collision-Induced Dissociation (CID) reveals characteristic fragmentation pathways. nih.gov The fragmentation of pyrimidine derivatives is often governed by the successive loss of small functional groups and the decomposition of the heterocyclic rings. sapub.org Studying these fragmentation patterns provides valuable confirmation of the compound's structure and the connectivity of its different moieties. For example, the presence of bromine or chlorine atoms would be indicated by characteristic isotopic patterns in the molecular ion peak (e.g., M⁺ and M+2). sapub.org

Table 2: Common Fragmentation Pathways in MS of Pyrimidine Derivatives Based on general principles observed in related heterocyclic compounds. nih.govsapub.org

| Precursor Ion | Fragmentation Process | Resulting Fragment |

| [M+H]⁺ | Loss of NH₃ | [M+H - NH₃]⁺ |

| [M+H]⁺ | Cleavage of phenyl-pyrimidine bond | Phenyl or Pyrimidine cation |

| [M+H]⁺ | Fission of the pyrimidine ring | Various smaller charged fragments |

X-ray Crystallography for Precise Solid-State Structure Determination of this compound Analogues

For related heterocyclic systems, single-crystal X-ray diffraction has been used to reveal key structural features such as the planarity of ring systems and the specific arrangement of substituents. researchgate.net A critical aspect elucidated by crystallography is the network of intermolecular interactions, including hydrogen bonds. researchgate.net In the case of this compound derivatives, the hydrazinyl group and nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, influencing the crystal packing and supramolecular architecture. researchgate.net This information is vital for understanding the molecule's solid-state properties and potential for intermolecular recognition.

Table 3: Typical Parameters Determined from a Single-Crystal X-ray Diffraction Study Illustrative data based on studies of similar heterocyclic compounds. researchgate.net

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Hydrogen Bonds | Identification of donor-acceptor distances and angles for intermolecular hydrogen bonds. |

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can shed light on conformational details and hydrogen bonding. ijfans.orgijfans.org The vibrational spectra of pyrimidine derivatives show characteristic bands that confirm the presence of key structural motifs. nih.govijfans.org

IR spectroscopy is particularly useful for identifying the stretching and bending vibrations of specific bonds. For this compound derivatives, key observable bands include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of the hydrazinyl group. nih.gov

Aromatic C-H stretching: Usually found just above 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the pyrimidine and phenyl rings appear in the 1500-1600 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman, particularly for symmetric vibrations of the pyrimidine skeleton. researchgate.net Together, these techniques offer a comprehensive vibrational fingerprint of the molecule.

Table 4: Characteristic IR Absorption Frequencies for Pyrimidine Hydrazone Derivatives Data compiled from studies on related pyrimidine compounds. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3450 | N-H Stretch | Hydrazine (B178648) / Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1580 - 1600 | C=N Stretch | Pyrimidine Ring |

| 1500 - 1590 | C=C Stretch | Aromatic Ring |

Chiroptical Spectroscopy for Enantiomeric Excess Determination of Optically Active this compound Analogues

Should a derivative of this compound be synthesized in a chiral form, for instance, by introducing a stereocenter in a substituent, chiroptical spectroscopy becomes an essential analytical tool. Techniques like Circular Dichroism (CD) spectroscopy are specifically designed to analyze chiral molecules by measuring the differential absorption of left- and right-circularly polarized light.

The primary application of CD spectroscopy in this context would be to determine the enantiomeric purity or enantiomeric excess (e.e.) of a synthesized sample. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. By comparing the spectrum of a synthetic batch to that of a pure enantiomer, the relative amounts of each can be quantified. Furthermore, computational modeling combined with experimental CD data can help in assigning the absolute configuration (R or S) of the chiral center. While direct studies on chiral this compound are not prevalent, the principles of chiroptical spectroscopy are widely applied in the analysis of other chiral heterocyclic compounds. nih.gov

Table 5: Information Derived from Chiroptical Spectroscopy for a Chiral Molecule

| Measurement | Information Provided |

| CD Spectrum | A plot of molar ellipticity ([θ]) versus wavelength (nm). |

| Sign of Cotton Effect | Positive or negative peaks indicate the molecule's stereochemistry. |

| Spectral Magnitude | Proportional to the concentration and enantiomeric excess of the sample. |

| Comparison to Standard | Allows for the determination of absolute configuration and enantiomeric purity. |

Computational and Theoretical Investigations on 2 4 Hydrazinylphenyl Pyrimidine and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to investigate the fundamental electronic properties of 2-(4-Hydrazinylphenyl)pyrimidine and its analogues. Methods like Density Functional Theory (DFT) are used to model the molecule's electronic structure, providing insights into its stability, reactivity, and spectroscopic characteristics. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other calculated properties, such as molecular electrostatic potential (MEP) maps, visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). dergipark.org.tr These maps are crucial for understanding how the molecule might interact with biological receptors. Theoretical calculations of vibrational frequencies (IR spectra) and NMR chemical shifts can also be performed and compared with experimental data to confirm the molecular structure. dergipark.org.trresearchgate.net

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. |

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is performed to identify its stable low-energy conformations. Computational techniques such as molecular mechanics and molecular dynamics (MD) simulations are essential for this purpose. nih.gov

These studies reveal the flexibility of the molecule, particularly the rotational freedom around single bonds, such as the bond connecting the phenyl and pyrimidine rings. The existence of different stable conformations, or polymorphs, can significantly impact a compound's physical properties and its ability to bind to a biological target. sunway.edu.mymdpi.com Molecular dynamics simulations, which model the movement of atoms and molecules over time, are used to assess the stability of specific conformations and to observe how the molecule behaves in a simulated biological environment, such as in solution or when bound to a protein. nih.govresearchgate.net These simulations can confirm the stability of a predicted binding pose from docking studies and provide a more dynamic picture of the ligand-receptor complex. nih.gov

Molecular Docking Studies of this compound with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. For this compound and its derivatives, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity. nih.gov Pyrimidine-based compounds have been docked into the active sites of various enzymes, including cyclooxygenase-2 (COX-2), xanthine (B1682287) oxidase, and various protein kinases, to explore their potential as inhibitors. uomustansiriyah.edu.iqnih.gov The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the fit using a scoring function.

Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding site is performed. nih.gov These interactions are the foundation of molecular recognition and binding affinity. Common types of interactions identified for pyrimidine derivatives include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the hydrazinyl group are potential hydrogen bond acceptors and donors, respectively, allowing for strong, specific interactions with residues like serine, threonine, or aspartic acid.

Hydrophobic Interactions: The phenyl and pyrimidine rings can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the binding pocket.

Pi-Pi Stacking: The aromatic rings of the ligand can stack with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan, contributing to binding stability.

Identifying these key interactions provides a rationale for the molecule's activity and offers a roadmap for designing analogues with improved binding characteristics. nih.gov

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. A more negative score typically indicates a more favorable binding interaction. nih.gov These scores allow for the ranking of different compounds or different binding poses of the same compound, helping to prioritize molecules for synthesis and biological testing. uomustansiriyah.edu.iq For instance, docking studies on 2,4-disubstituted pyrimidines against horse heart cytochrome c and a SARS-CoV-2 enzyme yielded binding affinities ranging from -7.2 to -9.0 kcal/mol, suggesting strong potential interactions. nih.gov

| Compound Class | Biological Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2,4-Disubstituted Pyrimidines | Horse Heart Cytochrome c (1hrc) | -8.9 to -9.0 | nih.gov |

| 2,4-Disubstituted Pyrimidines | SARS-CoV-2 Enzyme (7t9l) | -7.2 to -7.4 | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase | Not specified, but identified as potent inhibitors | nih.gov |

| Pyrazoline/Pyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | Superior docking scores compared to reference | uomustansiriyah.edu.iq |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of newly designed compounds before they are synthesized.

These models are developed by calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for a series of related compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to create an equation that links these descriptors to the biological response. nih.gov Studies on pyrimidine derivatives have successfully used 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the relationship between the 3D properties of the molecules and their antitumor activity. nih.gov The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²), with higher values indicating a more robust and predictive model. nih.govnih.gov

| Compound Series | Target/Activity | QSAR Method | Statistical Parameters | Reference |

|---|---|---|---|---|

| 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines | Antitumor | CoMFA / CoMSIA | CoMFA (q² = 0.436, r² = 0.937), CoMSIA (q² = 0.706, r² = 0.947) | nih.gov |

| 2-phenylpyrimidine (B3000279) analogues | PDE4B Inhibition | 3D-QSAR | R² = 0.918, Q² = 0.852 | nih.gov |

| Furopyrimidine and thienopyrimidine derivatives | VEGFR-2 Inhibition | MLR / ANN | MLR (R² = 0.889), ANN (R² = 0.998) | nih.gov |

| Pyrimidine derivatives | Antiviral | GQSAR | r² = 0.923, q² = 0.783 | journalwjbphs.com |

Pharmacophore Modeling for Rational Design of this compound-based Ligands

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling identifies this common set of features from a group of active molecules and defines their 3D spatial arrangement. nih.gov

For ligands based on the this compound scaffold, a pharmacophore model might include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process helps to identify novel molecules from different chemical classes that possess the required pharmacophoric features and are therefore likely to be active at the target receptor. This approach facilitates the rational design of new ligands with potentially improved potency and selectivity. nih.govdntb.gov.ua

| Pharmacophoric Feature | Description | Potential Origin in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Nitrogen atoms of the pyrimidine ring. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | NH/NH₂ group of the hydrazinyl moiety. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Phenyl ring and pyrimidine ring. |

| Hydrophobic Feature (HY) | A nonpolar group that avoids water. | The core aromatic scaffold (phenyl and pyrimidine rings). |

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, providing valuable insights into the electronic structure, spectroscopic properties, and reactivity of molecules. For this compound and its analogues, DFT calculations are instrumental in predicting and interpreting experimental data, as well as in elucidating potential reaction pathways. By modeling the behavior of electrons, DFT can accurately forecast a range of molecular properties, offering a theoretical framework to complement and guide experimental research.

Predicting Spectroscopic Properties

DFT methods are widely employed to calculate various spectroscopic parameters, which are crucial for the structural elucidation of novel compounds. These calculations can predict vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra with a high degree of accuracy.

The vibrational spectrum of a molecule is a unique fingerprint determined by its three-dimensional structure and the nature of its chemical bonds. DFT calculations can predict the harmonic vibrational frequencies of a molecule in its ground state. These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systemic errors, often show excellent agreement with experimental data obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy.

For analogues of this compound, such as aminopyrimidines, DFT calculations have been successfully used to assign the various vibrational modes. For instance, a complete vibrational assignment for a related compound, 2-amino-4,6-dimethylpyrimidine, was performed using DFT calculations with the B3LYP method. aps.org Such analyses allow for the precise attribution of observed spectral bands to specific molecular motions, such as the stretching and bending of N-H, C-H, C=N, and C=C bonds, as well as the characteristic vibrations of the pyrimidine and phenyl rings.

Below is an illustrative data table of calculated vibrational frequencies for an aminopyrimidine analogue, demonstrating the typical assignments derived from DFT studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) asym | 3565 | Asymmetric stretching of the amino group |

| ν(N-H) sym | 3450 | Symmetric stretching of the amino group |

| ν(C-H) arom | 3100-3000 | Stretching of aromatic C-H bonds |

| δ(N-H) scissoring | 1640 | Scissoring (in-plane bending) of the amino group |

| ν(C=N) pyrimidine | 1590 | Stretching of C=N bonds in the pyrimidine ring |

| ν(C=C) phenyl | 1575 | Stretching of C=C bonds in the phenyl ring |

| δ(C-H) in-plane | 1400-1000 | In-plane bending of C-H bonds |

| γ(C-H) out-of-plane | 900-650 | Out-of-plane bending of C-H bonds |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining molecular structure. DFT, combined with methods such as the Gauge-Including Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net These predictions are invaluable for assigning signals in complex spectra and for confirming the proposed structures of newly synthesized compounds.

The accuracy of DFT-predicted NMR chemical shifts is highly dependent on the choice of functional and basis set, as well as the inclusion of solvent effects. nih.gov For aromatic and heterocyclic compounds, DFT calculations can effectively model the electronic environment of each nucleus, leading to reliable predictions of their resonance frequencies. Studies on various pyrimidine derivatives have demonstrated the utility of this approach in structural verification.

The following table provides a representative comparison of experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts for a phenylpyrimidine analogue, illustrating the predictive power of these computational methods.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| H (pyrimidine ring) | 8.5 - 9.0 | 8.6 - 9.1 |

| H (phenyl ring, ortho) | 7.8 - 8.2 | 7.9 - 8.3 |

| H (phenyl ring, meta) | 7.3 - 7.6 | 7.4 - 7.7 |

| H (phenyl ring, para) | 7.0 - 7.3 | 7.1 - 7.4 |

| C (pyrimidine ring) | 150 - 165 | 152 - 167 |

| C (phenyl ring, ipso) | 135 - 140 | 136 - 141 |

| C (phenyl ring, ortho/meta) | 125 - 130 | 126 - 131 |

| C (phenyl ring, para) | 120 - 125 | 121 - 126 |

Elucidating Reaction Mechanisms

DFT calculations are also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the corresponding activation energies. This information is crucial for understanding reaction kinetics and for predicting the feasibility of a particular synthetic route.

For the synthesis of this compound, a key step would likely involve the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-(4-chlorophenyl)pyrimidine, with hydrazine (B178648). DFT can be used to model this reaction, providing insights into the stability of the Meisenheimer intermediate and the energy barriers for the addition of the nucleophile and the departure of the leaving group.

Computational studies on the SNAr reactions of chloroazines have shown that the presence of nitrogen atoms in the aromatic ring significantly enhances reactivity. The reaction proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate.

An illustrative reaction energy profile for the nucleophilic substitution of a 2-chloropyrimidine (B141910) derivative with a generic nucleophile, as determined by DFT calculations, is presented below. This profile highlights the key energetic parameters that govern the reaction rate.

| Reaction Step | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial state of the reactants |

| Transition State 1 (TS1) | +15.5 | Energy barrier for the nucleophilic attack |

| Meisenheimer Intermediate | -5.2 | Stable tetrahedral intermediate |

| Transition State 2 (TS2) | +10.8 | Energy barrier for the departure of the leaving group |

| Products | -12.0 | Final state of the products |

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 2 4 Hydrazinylphenyl Pyrimidine Analogues

In Vitro Enzyme Inhibition Studies for 2-(4-Hydrazinylphenyl)pyrimidine Derivatives

Derivatives of this compound have been the subject of numerous studies to determine their potential as enzyme inhibitors. The core structure, combining a pyrimidine (B1678525) ring with a hydrazinylphenyl moiety, serves as a versatile scaffold for targeting a range of enzymes, particularly those involved in cell signaling and disease progression.

Kinase Inhibition Profiles and Selectivity

The 2-aminopyrimidine (B69317) and related scaffolds are recognized as critical components in the design of kinase inhibitors, often forming key hydrogen bonds within the ATP-binding site of these enzymes. nih.govnih.gov The hydrazone moiety, acting as both a hydrogen bond donor and acceptor, further enhances the potential for potent and selective kinase inhibition. nih.gov

Derivatives containing the 2,4-diaminopyrimidine (B92962) or similar pyrimidine core have demonstrated inhibitory activity against a wide array of kinases. For instance, a novel 2,4-diarylaminopyrimidine hydrazone derivative, compound 14f, was identified as a potent inhibitor of Focal Adhesion Kinase (FAK) with a half-maximal inhibitory concentration (IC₅₀) of 35 nM. nih.govnih.gov This same compound also showed moderate inhibitory effects on other kinases, including ALK, EGFR, Pyk2, and TYK2. nih.govnih.gov

Further studies on related pyrimidine structures have revealed potent and selective inhibition of Janus kinases (JAK). A pyrrolo[2,3-d]pyrimidine derivative containing a hydrazinyl moiety (compound 8o) potently inhibited JAK1 with an IC₅₀ of 0.3 nM and showed a 10-fold selectivity over JAK2. nih.gov Another aminopyrimidine derivative was found to be a highly potent JAK2 inhibitor (IC₅₀ of 0.7 nM) with over 30-fold selectivity against the related JAK3 kinase.

The inhibitory spectrum of this compound class extends to other kinase families as well. Pyrazolo[3,4-d]pyrimidine compounds have been shown to act as inhibitors of the Src kinase Fyn. Additionally, various aminopyrimidine structures have been developed as inhibitors for Polo-like kinase 1 (PLK1), Bromodomain-containing protein 4 (BRD4), and Cyclin-dependent kinase 1 (CDK1). One aminopyrimidine derivative demonstrated superior inhibitory activity against BRD4 with an IC₅₀ value of 0.029 µM. A separate study identified a pyrimidine derivative that inhibited CDK1 with an IC₅₀ of 0.61 µM.

The table below summarizes the kinase inhibition data for several this compound analogues and related compounds.

| Compound Class/Derivative | Target Kinase | IC₅₀ Value | Selectivity |

| 2,4-Diarylaminopyrimidine Hydrazone (14f) | FAK | 35 nM | Moderately selective |

| 2,4-Diarylaminopyrimidine Hydrazone (14f) | ALK, EGFR, Pyk2, TYK2 | Moderate Inhibition | - |

| Hydrazinyl-pyrrolo[2,3-d]pyrimidine (8o) | JAK1 | 0.3 nM | 10-fold vs. JAK2 |

| 4-(2-Furanyl)pyrimidin-2-amine derivative | JAK2 | 0.7 nM | >30-fold vs. JAK3 |

| 2,4-Disubstituted Pyrimidine (2d) | KDR (VEGFR-2) | 6 nM | - |

| Aminopyrimidine derivative | BRD4 | 0.029 µM | - |

| Aminopyrimidine derivative | PLK1 | 0.02 µM | - |

| Pyrimidine derivative | CDK1 | 0.61 µM | - |

| Pyrazolo[3,4-d]pyrimidine | Fyn (Src family) | - | - |

| Aminopyrimidine derivatives | IKKβ, GSK-3 | - | - |

Protease Inhibition and Mechanistic Insights

Beyond kinases, the hydrazine (B178648) and hydrazide functionalities present in these derivatives have been identified as effective pharmacophores for targeting other enzyme classes, notably proteases. Research has shown that hydrazine derivatives can act as novel inhibitors of aspartic proteases. nih.gov

In one study, compounds from this class were found to inhibit human cathepsin D and Plasmodium falciparum plasmepsin-II, both of which are aspartic proteases, with IC₅₀ values in the low micromolar range (1-2.5 µM). nih.gov Molecular modeling suggested that the hydrazine portion of the inhibitors functions as a transition-state mimic. It is predicted to form critical electrostatic interactions with the catalytic aspartate residues located in the enzyme's active site, thereby blocking its catalytic function. nih.gov

Investigation of Other Relevant Enzyme Targets

The inhibitory activity of this compound analogues is not confined to kinases and proteases. Studies have explored their effects on other enzymes relevant to cellular function and disease.

One pyrimidine-based compound was shown to inhibit tubulin polymerase, an enzyme crucial for microtubule dynamics and cell division, with an IC₅₀ value comparable to the known inhibitor combretastatin-A4. In another investigation, aminopyrimidine-based compounds demonstrated the ability to inhibit the synthesis of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory responses. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to modulate the activity of the 5'-ectonucleotidase CD73, an enzyme involved in immunometabolism. The structural similarity of some kinase inhibitors to the ATP-binding pocket has also led to the discovery of off-target inhibition of other ATP-dependent enzymes, such as bacterial aminoglycoside kinases. nih.gov

Cellular Pathway Modulation by this compound Analogues in Cell Culture Models

The enzymatic inhibition exerted by this compound derivatives translates into significant effects on cellular pathways, particularly those governing cell life and death. In various cancer cell culture models, these compounds have been shown to modulate pathways leading to programmed cell death and the halting of cell proliferation. uniroma1.it

Apoptosis Induction Mechanisms in Cancer Cell Lines

A primary mechanism by which pyrimidine derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. A pyrazolo[3,4-d]pyrimidine compound demonstrated the ability to induce apoptosis in multiple hematological malignancy cell lines, including Jurkat (T-cell leukemia), SKMM1 and Derl-2/7 (lymphoid lines), and Jurl-MK1 (myeloid line). Similarly, thienopyrimidine derivatives have been reported to trigger apoptosis in colon (HCT116) and ovarian (A2780, OV2008) cancer cell lines. uniroma1.it

The mechanisms underlying this apoptosis induction are multifaceted. Studies on related heterocyclic compounds suggest that these molecules can disrupt the critical balance between pro-apoptotic and anti-apoptotic proteins. For example, treatment of lung cancer cells with a related derivative led to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key trigger for the intrinsic mitochondrial pathway of apoptosis. This process is often accompanied by the activation of effector caspases, such as caspase-3, and an increase in the expression of the tumor suppressor protein p53. In one study, a compound induced a dose-dependent increase in the apoptotic cell population in A549 lung cancer cells from a baseline of 3.73% to 11.61% at a concentration of 1.0 µM. google.com

| Compound Class | Cell Line | Effect |

| Pyrazolo[3,4-d]pyrimidine | Jurkat, SKMM1, Derl-2/7, Jurl-MK1 | Apoptosis Induction |

| Thienopyrimidine | HCT116, OV2008, A2780 | Apoptosis Induction |

| Pyrimidine derivative | HeLa | Apoptosis Induction |

| nih.govnih.govuniroma1.ittriazolo[4,3-a]pyrazine (Related Heterocycle) | A549 (Lung Cancer) | Dose-dependent increase in apoptosis (up to 11.61%) |

Cell Cycle Arrest Mechanisms and Progression Analysis

In addition to inducing cell death, this compound analogues can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents cells from progressing through the phases of division, ultimately inhibiting tumor growth.

Different pyrimidine derivatives have been shown to arrest the cell cycle at various checkpoints. For instance, certain pyrimidine-based inhibitors were found to cause cell cycle arrest at the G0/G1 phase in HeLa cells. The pyrimidine analogue gemcitabine (B846) is known to primarily kill cells undergoing DNA synthesis (S-phase) and to block the progression of cells through the G1/S-phase boundary. nih.gov In other cancer cell lines, related derivatives have been observed to induce arrest in the G2/M phase. A pyrazolo[3,4-d]pyrimidine compound was also confirmed to induce cell cycle arrest in several hematological cancer cell lines. This ability to halt the cell cycle at different phases highlights the diverse mechanisms through which these compounds can exert their antiproliferative effects.

| Compound Class | Cell Cycle Phase of Arrest |

| Pyrimidine derivative | G0/G1 |

| Gemcitabine (Pyrimidine Analogue) | G1/S boundary and S-phase |

| Pyrazolo[3,4-d]pyridazine (Related Heterocycle) | Sub G1 and G2/M |

| Pyrazolo[3,4-d]pyrimidine | General Cell Cycle Arrest |

Autophagy Modulation and Lysosomal Pathway Interactions

The interplay between pyrimidine derivatives and cellular degradation pathways like autophagy is an emerging area of research. Autophagy is a critical homeostatic process where cytoplasmic components are delivered to lysosomes for degradation. google.com Alterations in this pathway are linked to various diseases, and its modulation is a key therapeutic strategy. google.com

While direct studies on this compound's effect on autophagy are limited, research on related derivatives provides insight. For instance, studies on novel all-trans retinoic acid (ATRA) derivatives have shown that these compounds can induce differentiation in acute promyelocytic leukemia (APL) cells, a process accompanied by the induction of autophagy. nih.gov Specifically, the derivative 4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR) was found to induce autophagy and subsequent degradation of the PML-RARα oncoprotein by activating the Notch1 signaling pathway. nih.gov Inhibition of autophagy, in turn, nullified the differentiation effects of ATPR, highlighting the crucial role of this pathway in the compound's mechanism of action. nih.gov

Furthermore, the relationship between pyrimidine metabolism and autophagy is significant. In pancreatic ductal adenocarcinoma (PDA) cells, resistance to autophagy inhibitors has been associated with a metabolic shift. mdpi.com Cells that adapt to long-term autophagy inhibition show a preference for salvaging pyrimidines to replenish nucleotide pools, suggesting that targeting both autophagy and pyrimidine metabolism could be a viable therapeutic combination. mdpi.com These findings suggest that pyrimidine analogues, including hydrazinyl derivatives, could potentially modulate or be affected by autophagic and lysosomal pathways.

Receptor Binding and Downstream Signaling Cascade Investigations for this compound

The biological activity of pyrimidine derivatives is often mediated by their binding to specific protein targets, such as kinases, which triggers downstream signaling cascades. The 2,4-diaminopyrimidine scaffold, in particular, is a core component of numerous kinase inhibitors. nih.gov

Research into 2,4-diarylaminopyrimidine-based hydrazones, which are structurally related to this compound, has identified them as potent inhibitors of Focal Adhesion Kinase (FAK). nih.gov The synthesis of these compounds involves the reaction of a pyrimidine intermediate with hydrazine hydrate (B1144303), followed by condensation with an aldehyde. nih.gov One such derivative demonstrated exceptional anti-proliferative effects against thyroid cancer cells that overexpress FAK. nih.gov

In silico and in vitro studies revealed that these compounds can bind effectively to FAK. nih.gov This binding inhibits the autophosphorylation of FAK at multiple tyrosine residues (Tyr397, Tyr576/577, and Tyr925) without altering the total expression level of the FAK protein. nih.gov The inhibition of this signaling cascade subsequently suppressed the proliferation and migration of cancer cells, indicating that FAK is a direct target for this class of pyrimidine hydrazone derivatives. nih.gov The pyrimidine ring itself is often crucial for this activity, as it can form key hydrogen bonds within the kinase domain of the target protein. nih.gov

Antimicrobial Efficacy and Mechanistic Studies of this compound Derivatives in In Vitro Systems

Derivatives of pyrimidine and hydrazine have demonstrated significant potential as antimicrobial agents. researchgate.net The combination of these two moieties can lead to compounds with broad-spectrum activity against various pathogens. Studies on pyrazoline and hydrazone derivatives have shown antimicrobial activities across a range of concentrations. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of hydrazone derivatives against various microbial strains, illustrating their potential efficacy.

| Compound ID | S. aureus (μg/mL) | P. aeruginosa (μg/mL) | B. subtilis (μg/mL) | E. faecalis (μg/mL) | C. albicans (μg/mL) |

| 19 | - | 64 | - | - | - |

| 22 | - | 64 | 64 | 32 | - |

| 24 | - | - | - | 32 | - |

| 26 | 64 | - | 64 | - | - |

| 5 | - | - | - | - | 64 |

| Data sourced from a study on pyrazoline and hydrazone derivatives, showing moderate antimicrobial activity. nih.gov |

One of the key antibacterial mechanisms proposed for pyrimidine derivatives involves the inhibition of bacterial cell division. A study on a thiophenyl-pyrimidine derivative revealed potent bactericidal activity, particularly against Gram-positive bacteria, including drug-resistant strains like MRSA and VRE. nih.gov The primary mode of action was identified as the inhibition of the FtsZ protein. nih.gov

FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the site of cell division. The thiophenyl-pyrimidine compound was found to disrupt the dynamic polymerization of FtsZ and inhibit its GTPase activity. nih.gov By binding to the GTP binding site of FtsZ, the compound prevents the proper formation and function of the Z-ring, which ultimately halts bacterial cell division and leads to cell death. nih.gov This targeting of a novel bacterial protein makes such compounds promising candidates for overcoming existing antibiotic resistance. nih.gov

Pyrimidine-hydrazone analogues have also been investigated for their antifungal properties. A class of novel hydrazone-pyrimidinetrione analogues exhibited potent growth inhibition against clinically significant fungal pathogens, including Candida species. nih.gov Preliminary mechanistic studies suggest that these compounds act by disrupting fungal energy metabolism. nih.gov The proposed mechanism involves the reduction of energy production and inhibition of fungal cell respiration, which are pathways not targeted by many currently available antifungal drugs. nih.gov

Further research on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, which can be synthesized from hydrazinyl-pyrimidine precursors, has shown significant antifungal activity against a variety of plant-pathogenic fungi. nih.gov The efficacy of these compounds underscores the potential of the pyrimidine core in developing new antifungal agents.

Anti-inflammatory Mechanism Research of this compound Analogues in Cell-Based Assays

Pyrimidine derivatives are well-documented for their anti-inflammatory properties. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators. nih.gov Research indicates that pyrimidines can suppress the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing prostaglandins (B1171923) like PGE2 that drive inflammation. nih.govnih.gov

In cell-based assays, pyrimidine analogues have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govmdpi.com They can also inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor that regulates the expression of many inflammatory genes. nih.gov

Studies on 1,2,4-triazole (B32235) derivatives, which share a structural relationship with hydrazinyl-pyrimidines, have also demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. mdpi.com These compounds have been shown to inhibit COX enzymes and exhibit lower ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com This body of research suggests that this compound analogues likely exert anti-inflammatory effects through the modulation of these well-established inflammatory pathways.

Antiviral Research with this compound Derivatives in Viral Cell Culture Systems

The pyrimidine scaffold is a foundational element in a wide array of antiviral agents. researchgate.netnih.gov Over the decades, numerous pyrimidine derivatives have been synthesized and tested for their ability to inhibit the replication of a diverse range of viruses. nih.gov These include significant human pathogens such as influenza virus, respiratory syncytial virus (RSV), herpes viruses, hepatitis B and C (HBV, HCV), and human immunodeficiency virus (HIV). nih.gov

For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been evaluated for their antiviral potential. While many showed weak activity, certain derivatives exhibited selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com The structural features of the derivatives, such as the nature of the aliphatic chain, were found to be critical for their antiviral effectiveness. mdpi.com

Furthermore, patent literature describes 2,4-pyrimidinedione derivatives with potent activity against HIV-1. google.com These compounds were developed to offer high efficacy with reduced toxicity compared to earlier antiviral drugs. google.com The broad and varied antiviral activities reported for the pyrimidine class of compounds suggest that this compound and its derivatives are a promising area for the discovery of novel antiviral therapeutics. nih.gov

Investigation of Antioxidant Properties and Their Underlying Mechanisms in Vitro

The antioxidant potential of pyrimidine derivatives is a subject of considerable research interest due to the role of oxidative stress in various pathological conditions. ijpsonline.com The investigation of these properties in vitro typically involves a battery of assays to assess different mechanisms of antioxidant action, such as radical scavenging and metal chelation. While direct studies on this compound are limited, research on structurally related pyrimidine and hydrazone derivatives provides valuable insights into its potential antioxidant capabilities.

Free Radical Scavenging Activity:

A primary mechanism of antioxidant action is the ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed to evaluate this capacity. ijpsonline.comresearchgate.net For instance, studies on various pyrimidine derivatives have demonstrated their ability to act as hydrogen or electron donors to neutralize these radicals. ijpsonline.com

Hydrazone derivatives, which share a functional group with this compound, have also been investigated for their antioxidant properties. mdpi.comnih.govfarmaceut.org Research on novel hydrazide–hydrazone derivatives has shown varying degrees of DPPH radical scavenging activity. nih.gov For example, in one study, the highest DPPH scavenging activity observed for a series of new hydrazones was 24%. nih.gov Another study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives evaluated their antioxidant potential using the ferric reducing antioxidant power (FRAP) assay, which measures the reduction of ferric ions. mdpi.com

The antioxidant activity of pyrimidine derivatives is often influenced by the nature and position of substituents on the pyrimidine ring. For example, the presence of hydroxyl or amino groups can enhance antioxidant capacity. ijpsonline.com In a study of new pyrimidin/benzothiazol-substituted piperazinyl flavones, compounds were found to scavenge hydroxyl radicals (15-45%) and DPPH radicals (17-48%). nih.gov

Lipid Peroxidation Inhibition:

The inhibition of lipid peroxidation is another crucial aspect of antioxidant activity. The 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)-induced linoleic acid peroxidation assay is a common method for this evaluation. mdpi.com Research on novel pyrimidine acrylamides has shown that while some compounds exhibited moderate antioxidant activity in the DPPH assay, they displayed good lipid peroxidation inhibition potential. mdpi.com This suggests that some pyrimidine derivatives may be more effective at protecting cellular membranes from oxidative damage than directly scavenging certain types of free radicals.

Underlying Mechanisms:

The antioxidant mechanism of pyrimidine derivatives is believed to involve the donation of a hydrogen atom or an electron from the pyrimidine ring or its substituents to a free radical, thereby neutralizing it. The presence of the hydrazinyl group in this compound could potentially contribute to its antioxidant activity through similar mechanisms. The nitrogen atoms in the pyrimidine ring and the hydrazinyl moiety can act as electron-donating centers.

Table 1: In Vitro Antioxidant Activity of Representative Pyrimidine and Hydrazone Derivatives

| Compound/Derivative Type | Assay | Activity/Finding | Reference |

| Pyrimidine Acrylamides | DPPH | Moderate activity | mdpi.com |

| Pyrimidine Acrylamides | AAPH-induced lipid peroxidation | Good inhibition potential | mdpi.com |

| Pyrimidin/benzothiazol-substituted piperazinyl flavones | Hydroxyl radical scavenging | 15-45% scavenging | nih.gov |

| Pyrimidin/benzothiazol-substituted piperazinyl flavones | DPPH radical scavenging | 17-48% scavenging | nih.gov |

| Hydrazide–hydrazone derivatives | DPPH | Up to 24% scavenging activity | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazones | FRAP | Antioxidant potential demonstrated | mdpi.com |

This table presents data from studies on various pyrimidine and hydrazone derivatives as direct data on this compound is not available.

Multi-target Activity Profiling and Polypharmacology of this compound and its Derivatives

The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is gaining traction in drug discovery as a strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov Pyrimidine-based compounds are well-suited for the development of multi-target inhibitors due to their versatile binding capabilities. nih.gov

Kinase Inhibition:

A significant area of investigation for the multi-target activity of pyrimidine derivatives is in the field of kinase inhibition. rsc.orgnih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can serve as a template for designing inhibitors that target multiple kinases simultaneously. nih.gov For example, pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of various kinases, including tyrosine kinases (TKs), PI3K, and CDK4/6. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines are recognized as a privileged scaffold for developing kinase inhibitors. rsc.org

Dual-Target Inhibition:

The design of dual-target inhibitors represents a focused approach within polypharmacology. Research has been conducted on pyrimidine scaffold-based dual kinase inhibitors for cancer therapy. nih.gov Furthermore, the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop dual inhibitors of Hsp90 and HDAC6, two important targets in cancer. acs.org

While specific multi-target profiling for this compound is not extensively documented, its structural features suggest potential for such activity. The 2-phenylpyrimidine (B3000279) core is a known pharmacophore in various biologically active compounds. nih.gov For instance, 2-phenylpyrimidine derivatives have been designed and evaluated as antifungal agents targeting CYP51. nih.govrsc.orgnih.gov

Potential for Multi-target Activity:

The hydrazone moiety in this compound could also contribute to its polypharmacology. Hydrazone derivatives have been reported to exhibit a wide range of biological activities, suggesting interactions with multiple targets. mdpi.com The combination of the pyrimidine ring and the hydrazinylphenyl group may allow for interactions with different binding sites on various proteins, leading to a multi-target profile. For example, some pyrimidine derivatives have shown selective inhibition of COX-2, an enzyme involved in inflammation, while also demonstrating antioxidant properties. nih.gov

Table 2: Examples of Multi-target Activity of Pyrimidine-Based Scaffolds

| Pyrimidine Scaffold | Targeted Biological Molecules/Pathways | Therapeutic Area | Reference |

| Pyrido[2,3-d]pyrimidine | Tyrosine kinases (TKs), PI3K, CDK4/6 | Cancer | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Kinases (e.g., BTK) | Cancer | rsc.org |

| 2-Amino-pyrrolo[2,3-d]pyrimidine | Hsp90, HDAC6 | Cancer | acs.org |

| 2-Phenylpyrimidine | CYP51 | Antifungal | nih.govrsc.orgnih.gov |

| Pyrimidine derivatives | COX-2, Reactive Oxygen Species | Anti-inflammatory, Antioxidant | nih.gov |

This table illustrates the multi-target potential of various pyrimidine scaffolds as direct polypharmacology data for this compound is limited.

2 4 Hydrazinylphenyl Pyrimidine As a Scaffold in Chemical Biology and Early Stage Drug Discovery Research

Development of 2-(4-Hydrazinylphenyl)pyrimidine-based Probes for Biochemical Investigations

The hydrazine (B178648) group within this compound is a key functional handle for the development of chemical probes. Hydrazine-containing molecules can be utilized as activity-based probes to covalently modify and profile specific classes of enzymes. These probes are particularly useful for studying enzymes that have electrophilic cofactors or go through electrophilic intermediates during their catalytic cycle.

While specific research on probes derived directly from this compound is not extensively documented, the principles of using hydrazine-based probes are well-established. For instance, such probes can be designed to target and covalently label enzymes, allowing for their identification, quantification, and the study of their activity in complex biological systems. The pyrimidine (B1678525) portion of the molecule can be modified to modulate properties like solubility, cell permeability, and target specificity.

Utilization of this compound in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. The this compound scaffold is well-suited for FBDD due to its relatively small size and the presence of functionalities that can be readily modified.

In a typical FBDD campaign, a library of fragments would be screened against a protein target. While there are no specific published examples of a library containing this compound for FBDD, its structural motifs are relevant. The pyrimidine ring is a common feature in many kinase inhibitors, and the phenylhydrazine (B124118) group can participate in various binding interactions. Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. This structure-guided optimization is a hallmark of the FBDD process. nih.gov

Applications of this compound in the Design of Covalent Inhibitors

The hydrazinyl group of this compound makes it an attractive starting point for the design of covalent inhibitors. Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent inhibition. The reactivity of the hydrazine can be tuned by modifying the electronic properties of the phenyl and pyrimidine rings.

For example, the hydrazine moiety can react with electrophilic residues such as aldehydes or ketones on a target protein, or it can be oxidized to a more reactive diazo species. While specific covalent inhibitors based on this exact scaffold are not widely reported, the strategy of using hydrazine-containing compounds as covalent modifiers is a known approach in medicinal chemistry.

Phenotypic Screening Strategies Using Diverse this compound Libraries

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific molecular target. Libraries of compounds based on the this compound scaffold can be synthesized to explore a wide range of chemical space.

The diversity of such a library can be achieved by modifying the pyrimidine and phenyl rings with various substituents. This approach allows for the discovery of compounds with novel mechanisms of action. While specific phenotypic screening libraries solely based on this compound are not commercially available, the principles of designing diverse libraries for phenotypic screening are well-established. otavachemicals.comnih.gov These libraries aim to cover a broad range of physicochemical properties to maximize the chances of finding a hit. otavachemicals.com

| Library Design Strategy | Key Considerations |

| Scaffold Diversity | Introduction of different heterocyclic rings in place of or fused to the pyrimidine. |

| Substituent Diversity | Variation of functional groups on the phenyl and pyrimidine rings to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity. |

| Stereochemical Diversity | Introduction of chiral centers to explore three-dimensional binding interactions. |

Lead Optimization Strategies Involving this compound Analogues

Once a hit compound is identified from screening, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. For a lead compound containing the this compound scaffold, several optimization strategies can be employed.

Structure-activity relationship (SAR) studies would involve synthesizing and testing a series of analogues to understand how different chemical modifications affect biological activity. For instance, the position and nature of substituents on the phenyl and pyrimidine rings can be systematically varied. The hydrazine linker could also be modified to alter the geometry and flexibility of the molecule. This iterative process of design, synthesis, and testing is crucial for developing a clinical candidate. ajrconline.orgnih.govbiorxiv.org

| Optimization Parameter | Example Modification on this compound |

| Potency | Introduction of groups that form specific interactions with the target protein, such as hydrogen bond donors/acceptors or hydrophobic moieties. |

| Selectivity | Modification of substituents to exploit differences in the binding sites of the target protein versus off-target proteins. |

| Solubility | Addition of polar groups, such as morpholines or piperazines, to the pyrimidine or phenyl ring. |

| Metabolic Stability | Blocking sites of metabolism by introducing groups like fluorine or by modifying the hydrazine linker. |

Exploration of this compound in Targeted Protein Degradation Research (e.g., PROTACs)

Targeted protein degradation (TPD) is a novel therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. nih.govmdpi.com

The this compound scaffold could potentially be incorporated into a PROTAC molecule. The pyrimidine-phenyl portion could serve as a ligand for the protein of interest (POI), while the hydrazine group could be used as a chemical handle to attach a linker connected to an E3 ligase ligand. nih.govmdpi.com While no specific PROTACs based on this compound have been reported, the modular nature of PROTAC design allows for the exploration of various scaffolds as POI binders. mdpi.comnih.gov The development of such a PROTAC would involve synthesizing a library of molecules with different linkers and E3 ligase ligands to achieve optimal ternary complex formation and protein degradation. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 2 4 Hydrazinylphenyl Pyrimidine Chemistry

Advancements in Asymmetric Synthesis of Chiral 2-(4-Hydrazinylphenyl)pyrimidine Derivatives

The synthesis of pyrimidines is an active area of research due to the wide applicability of these compounds. ucla.edu A significant future direction lies in the development of asymmetric synthetic methods to produce chiral derivatives of this compound. Chirality is a critical factor in the biological activity of many compounds, as different enantiomers can have distinct pharmacological and toxicological profiles.

Future research will likely focus on the development of novel chiral catalysts and synthetic strategies to control the stereochemistry of this compound derivatives. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric reactions to introduce stereocenters with high enantiomeric excess. The ability to selectively synthesize specific enantiomers of chiral this compound analogues will be crucial for investigating their interactions with biological targets and for developing more potent and selective research probes.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

AI algorithms can be trained on existing data for pyrimidine (B1678525) derivatives to predict the structure-activity relationships (SAR) of new this compound analogues. springernature.com This can help prioritize the synthesis of compounds with the highest probability of desired biological activity. Furthermore, generative AI models can be used for de novo drug design, creating novel this compound derivatives with optimized properties. nih.gov AI can also assist in predicting the 3D structure of target proteins, facilitating structure-based drug design. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Structure-Activity Relationship (SAR) Prediction | Using ML models to predict the biological activity of novel analogues based on their chemical structure. | Accelerated identification of potent compounds and reduction in the number of synthesized molecules. |

| De Novo Design | Employing generative AI to design new this compound derivatives with desired properties. | Exploration of novel chemical space and discovery of compounds with unique activity profiles. |

| Target Prediction and Validation | Utilizing AI to identify potential biological targets for this compound analogues. | Uncovering new mechanisms of action and expanding the therapeutic potential of the scaffold. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. | Early identification of compounds with unfavorable pharmacokinetic profiles, reducing late-stage attrition. |

| Synthesis Planning | Using AI to devise efficient synthetic routes for novel this compound derivatives. | Optimization of chemical synthesis, saving time and resources. |

Identification of Novel and Underexplored Biological Targets for this compound Analogues

A significant portion of the human proteome remains "underexplored," with many proteins having unknown functions or lacking well-characterized chemical probes. Pyrimidine-based compounds have shown promise as inhibitors of understudied kinases, which are implicated in a variety of diseases, including neurodegeneration. nih.govacs.orgnih.govacs.orgfigshare.com